(1S,2R)-1-Aminoindan-2-ol

Description

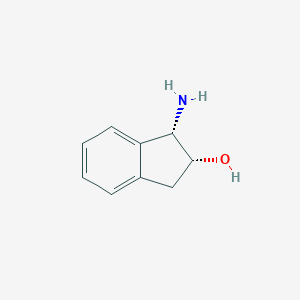

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155191, DTXSID601335000 | |

| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126456-43-7, 7480-35-5 | |

| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126456-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7480-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-indanol, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126456437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU3GK925A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis Methodologies of 1s,2r 1 Amino 2,3 Dihydro 1h Inden 2 Ol

Chemo-Enzymatic Approaches for Enantiopure Synthesis

Chemo-enzymatic methods leverage the high selectivity of enzymes to achieve kinetic resolutions of racemic mixtures, providing a powerful strategy for accessing enantiomerically pure compounds.

Immobilized Lipase-Catalyzed Selective Acylation of Racemic Precursors

One of the prominent chemo-enzymatic strategies involves the kinetic resolution of a racemic mixture of cis-1-amino-2-indanol through selective acylation catalyzed by an immobilized lipase (B570770). This process relies on the enzyme's ability to preferentially acylate one enantiomer over the other, allowing for the separation of the acylated product from the unreacted enantiomer.

Lipase B from Candida antarctica (CALB) is a widely utilized and highly efficient biocatalyst for a variety of transformations, including the resolution of alcohols and amines. researchgate.netsigmaaldrich.comnih.gov Its immobilized form is particularly advantageous for industrial applications as it allows for easy separation from the reaction mixture and enhances enzyme stability, enabling its use in continuous-flow systems. core.ac.uk

In the context of synthesizing (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, immobilized CALB has demonstrated high enantiomeric excess in the selective N-acetylation of the (1S,2R)-enantiomer when ethyl acetate (B1210297) is employed as the acyl donor in a tetrahydrofuran (THF) solution. researchgate.net The implementation of this enzymatic resolution in a continuous-flow packed-bed reactor has been shown to be more efficient than traditional batch processes. researchgate.net This increased efficiency is attributed to the high enzyme concentration within the reactor and the continuous removal of the product, which can mitigate product inhibition. researchgate.net

Table 1: Comparison of Batch vs. Continuous-Flow for CALB-catalyzed N-acetylation

| Parameter | Batch (Flask) Mode | Continuous-Flow System |

| Reaction Time | Longer | Shorter (residence time of 64 min) researchgate.net |

| Efficiency | Lower | Higher researchgate.net |

| Productivity | Lower | Higher |

| Enzyme Reusability | Possible but may require recovery steps | Enhanced |

The choice of acyl donor and solvent is critical for the success of lipase-catalyzed kinetic resolutions, as these parameters significantly influence both the reaction rate and the enantioselectivity.

For the acylation of racemic cis-1-amino-2-indanol, various acyl donors can be employed. Vinyl acetate is a common choice in many lipase-catalyzed resolutions due to the irreversible nature of the transesterification, which drives the reaction forward. polimi.it The efficiency of the enzymatic reaction is also profoundly affected by the solvent. mdpi.com The solvent can impact the enzyme's conformation, the solubility of the substrates, and the partitioning of water, which is essential for lipase activity. mdpi.com For the selective N-acetylation of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol catalyzed by immobilized CALB, ethyl acetate in THF has been identified as an effective combination. researchgate.net The optimization of these factors is crucial to achieve high conversion and high enantiomeric excess (ee). nih.govnih.gov

Table 2: Influence of Solvents on Lipase Activity

| Solvent Type | General Effect on Lipase | Rationale |

| Polar Organic Solvents | Can lead to decreased or loss of activity. mdpi.com | May strip essential water from the enzyme's surface. mdpi.com |

| Nonpolar Organic Solvents | Can induce excessive rigidity, affecting activity. mdpi.com | May not provide the necessary flexibility for the enzyme's catalytic action. mdpi.com |

| Hydrophilic Solvents | Can make the lipase lid more flexible and easier to activate, potentially increasing selectivity. mdpi.com | Favorable interactions with the enzyme surface. |

Enzymatic Kinetic Resolution of Racemic Indanol via Acylation

An alternative chemo-enzymatic approach involves the kinetic resolution of a precursor, racemic indanol, through acylation. researchgate.net This method, while not directly producing the target aminoindanol (B8576300), provides an enantiomerically enriched indanol derivative that can be subsequently converted to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol. For instance, lipase from Thermomyces lanuginosus immobilized on immobead-150 has been used as a catalyst for this resolution. researchgate.net

Chemical Asymmetric Synthesis Routes

In addition to enzymatic methods, classical chemical asymmetric synthesis provides direct routes to enantiomerically pure compounds.

Ritter Reaction for Enantioselective Formation

The Ritter reaction offers a pathway for the enantioselective synthesis of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol. researchgate.net This reaction typically involves the reaction of an alcohol or an alkene with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine. The key to achieving enantioselectivity in this context is the use of a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the reaction. The major challenge in the synthesis of cis-1-amino-2-indanol derivatives is controlling the cis-selectivity. researchgate.net

Mechanistic Investigations of Carbocation Trapping and Nitrilium Ion Formation

The Ritter reaction, when applied to the synthesis of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, typically starts from an epoxide or a diol precursor. In the presence of a strong acid, the epoxide is protonated and opens to form a carbocation. This carbocation is then trapped by a nitrile, such as acetonitrile, to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion furnishes the corresponding amide, which can then be hydrolyzed to the desired amino alcohol.

The mechanism involves the electrophilic addition of a carbocationic species to the nitrile. The resulting nitrilium ion is then subjected to hydrolysis to yield the final amide product. This reaction is applicable to a wide range of alcohols and nitriles, with primary, secondary, tertiary, and benzylic alcohols all serving as suitable substrates.

Influence of Acid Catalysis (e.g., fuming sulfuric acid)

Strong acids are crucial for promoting the formation of the carbocation intermediate in the Ritter reaction. Fuming sulfuric acid (oleum), a solution of sulfur trioxide in sulfuric acid, is a particularly effective catalyst for this transformation. wikipedia.orgorganic-chemistry.orgmissouri.edu The high acidity of oleum facilitates the protonation of the hydroxyl group of an alcohol or the oxygen of an epoxide, leading to the efficient generation of the carbocation.

In the context of synthesizing (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol from indene (B144670) oxide, the use of oleum in acetonitrile has been shown to be a key step in a practical, large-scale synthesis. The reaction proceeds through the formation of a cyclic sulfate (B86663) intermediate, which then rearranges to the desired cis-oxazoline. Hydrolysis of the oxazoline (B21484) yields the target amino alcohol with high stereoselectivity.

Regio- and Stereocontrolled Syntheses from 1,2-Diols or Epoxides

The regio- and stereochemistry of the final amino alcohol product are critically dependent on the starting material and the reaction conditions. Both 1,2-diols and epoxides have been extensively utilized as precursors for (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol.

The synthesis often commences with the epoxidation of indene. Enantioselective epoxidation, for instance using Jacobsen's catalyst, can provide optically active indene oxide, which is a key intermediate. The subsequent ring-opening of the epoxide with a nitrogen nucleophile is a crucial step that dictates the stereochemical outcome.

| Starting Material | Catalyst/Reagent | Product | Yield (%) | ee (%) |

| Indene | (S,S)-(salen)Mn(III)Cl, P3NO, NaOCl | (1R,2S)-Indene oxide | 89 | 88 |

| (1R,2S)-Indene oxide | Oleum, Acetonitrile | (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | 50 (overall) | >99 |

Intramolecular Amide Cyclization Strategies

Intramolecular amide cyclization represents another important avenue for the synthesis of cis-1-amino-2-indanol. mdpi.comresearchgate.net This strategy typically involves the formation of a five-membered ring intermediate to control the cis-stereochemistry.

N-opening of Epoxide Intermediates

One approach within this strategy involves the N-opening of an epoxide intermediate. For example, the reaction of an epoxide with an amine can lead to a trans-amino alcohol. Subsequent activation of the hydroxyl group and intramolecular cyclization of the amide can then lead to the formation of an oxazoline with inversion of configuration at the C2 position. Acidic hydrolysis of this oxazoline then yields the desired cis-amino alcohol.

Direct Electrophilic Activation of Indene

Direct electrophilic activation of the double bond of indene can also be employed to initiate the formation of the necessary intermediates for intramolecular cyclization. For instance, the reaction of indene with an electrophilic halogenating agent in the presence of a nitrile can lead to the formation of a trans-haloamido intermediate. Subsequent intramolecular cyclization, often promoted by a base, can then furnish the cis-oxazoline precursor.

Asymmetric Transfer Hydrogenation of Alpha-Amido Ketones

Asymmetric transfer hydrogenation (ATH) of α-amido ketones provides an alternative and efficient route to chiral amino alcohols. This method involves the reduction of a ketone functionality in the presence of a chiral catalyst and a hydrogen donor, such as isopropanol or formic acid.

While direct application to the synthesis of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol from a corresponding α-amido ketone is less commonly reported in detail, the general methodology is well-established for the synthesis of a variety of chiral amino alcohols. The success of this method hinges on the selection of an appropriate chiral ligand for the transition metal catalyst (often ruthenium or rhodium) to achieve high enantioselectivity in the reduction step. For instance, amino acid-derived ligands have been shown to be effective in rhodium-catalyzed ATH of ketones, with the choice of ligand influencing the stereochemical outcome of the product. nih.gov

| Substrate | Catalyst System | Product | Yield (%) | ee (%) |

| Aromatic Ketones | [RuCl2(arene)]2, cis-aminoindanol ligand, KOH | Chiral Alcohols | Good | High |

This methodology offers a potentially powerful and direct route to enantiomerically pure amino alcohols, avoiding the need for resolution of racemic mixtures.

Desymmetrization of Protected 2-Indanol via Benzylic Oxidation

The desymmetrization of prochiral starting materials is an efficient strategy for establishing stereocenters. While direct benzylic oxidation for the desymmetrization of a protected 2-indanol to create the specific stereochemistry of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is not a commonly cited pathway, the principle of benzylic oxidation is a fundamental transformation in organic synthesis. This process typically involves the oxidation of a C-H bond at a benzylic position to introduce a functional group, often a carbonyl.

In a hypothetical application of this strategy toward the synthesis of an aminoindanol precursor, one could envision starting with a symmetrically substituted indane derivative. A chiral catalyst could then selectively oxidize one of the two prochiral benzylic positions. The oxidation of benzylic methylene groups to the corresponding carbonyls is a key method for C-H functionalization, transforming readily available precursors into valuable intermediates nih.gov. Various catalytic systems, including those based on N-hydroxyimides, are effective for the aerobic oxidation of alkylarenes nih.gov. Subsequent stereocontrolled reduction of the resulting ketone and introduction of the amino group would be required to complete the synthesis.

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. The rigid structure of cis-1-amino-2-indanol makes it a valuable chiral auxiliary in its own right for reactions like diastereoselective enolate alkylation and reductions mdpi.com. However, other chiral auxiliaries can also be employed in synthetic routes to produce (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol itself. These auxiliaries guide the formation of the required stereocenters, and are subsequently cleaved to yield the target molecule.

Diastereoselective Enolate Alkylation

Diastereoselective alkylation of enolates is a robust method for creating carbon-carbon bonds and setting stereocenters. uwo.ca In this approach, a chiral auxiliary is attached to a carboxylic acid derivative, which is then deprotonated to form a chiral enolate. The auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face, thus creating a new stereocenter with high diastereoselectivity. nih.govscielo.org.mx

For the synthesis of an aminoindanol precursor, a strategy could involve the alkylation of a chiral glycine enolate equivalent, where the chiral auxiliary directs the formation of the α-carbon stereocenter. While specific examples leading directly to the indane framework are specialized, the general effectiveness of this methodology is well-documented. For instance, Evans' oxazolidinone auxiliaries, derived from amino acids, are widely used for highly diastereoselective alkylations of the corresponding N-acyl derivatives. nih.gov The alkylation products can then be further manipulated and cyclized to form the desired indane ring system.

Table 1: Representative Diastereoselective Enolate Alkylation

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Oxazolidinone | N-acyloxazolidinone | Benzyl bromide | >99:1 |

| Perhydropyrimidinone | β-Alanine derivative | Methyl iodide | >96:4 |

Note: This table represents the general efficacy of the methodology, not a direct synthesis of the title compound.

Diastereoselective Reduction

Diastereoselective reduction of a ketone or imine is another key strategy for establishing the stereochemistry of alcohols and amines. When a substrate contains a chiral auxiliary, the auxiliary can direct the approach of a hydride reagent (e.g., from L-selectride or sodium borohydride) to one face of the carbonyl or imine, leading to a preponderance of one diastereomeric product.

In the context of synthesizing (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, a common precursor is 1-amino-2-indanone or a protected version thereof. A diastereoselective reduction of the ketone at C2 is a critical step to set the hydroxyl stereocenter relative to the amino group at C1. Substrate-controlled reductions, where the existing stereocenter at C1 directs the reduction at C2, are often employed. For example, the reduction of an N-protected 1-amino-2-indanone can proceed with high diastereoselectivity to give the cis amino alcohol, which is the desired (1S,2R) configuration. Reagent-based control, using chiral reducing agents like those derived from CBS-oxazaborolidine catalysts, can also achieve high levels of stereoselectivity in the reduction of prochiral ketones. nih.gov

Synthesis of Derivatized (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol Analogues

The core structure of cis-1-amino-2-indanol can be modified, particularly on the aromatic ring, to tune its properties for use as a ligand or as a component of a larger molecule.

7-Alkyl Substituted cis-1-amino-2-indanol Derivatives

The introduction of an alkyl group at the 7-position of the indanol scaffold can significantly influence its steric and electronic properties. These derivatives have been explored for their utility in asymmetric catalysis.

Synthesis via Diels-Alder Reaction and Asymmetric Epoxidation

A powerful strategy for constructing substituted indane systems involves an initial Diels-Alder reaction to build the substituted six-membered ring, followed by further transformations to create the five-membered ring. The Diels-Alder reaction, a [4+2] cycloaddition, is highly effective for forming six-membered rings with good stereocontrol. nih.gov Chiral auxiliaries are often used to render the reaction asymmetric. nih.govharvard.edu

One synthetic approach to 7-alkyl substituted derivatives could begin with a Diels-Alder reaction between a substituted diene and a dienophile to construct the core of the aromatic ring with the desired alkyl substituent pattern. Following the cycloaddition, a sequence of reactions, including asymmetric epoxidation of an olefin, can be used to install the hydroxyl and amino functionalities on the adjacent five-membered ring. The Sharpless asymmetric epoxidation, for instance, is a renowned method for converting allylic alcohols into chiral epoxides with high enantioselectivity. This epoxide can then be opened regioselectively to install the amino and hydroxyl groups with the desired cis relationship.

Application in Asymmetric 6π-Azaelectrocyclization

Derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, specifically (-)-7-alkyl-cis-1-amino-2-indanols, have been successfully employed as chiral auxiliaries in the asymmetric 6π-azaelectrocyclization of (E)-3-carbonyl-2,4,6-trienal compounds. This methodology has proven to be highly stereoselective, yielding dihydropyridine derivatives with excellent diastereoselectivity. nih.govacs.orgacs.org

The reaction involves the condensation of a chiral aminoindanol derivative with a trienal to form a chiral 1-azatriene intermediate. This intermediate then undergoes a thermal 6π-electrocyclization, where the stereochemistry of the newly formed chiral centers is directed by the aminoindanol auxiliary. The choice of the 7-alkyl substituent on the indanol moiety and the reaction conditions are crucial for achieving high levels of stereocontrol. For instance, the use of (-)-7-isopropyl-cis-1-amino-2-indanol has been shown to be particularly effective. nih.gov

The general success of this method is attributed to the rigid conformation of the indane skeleton, which effectively shields one face of the reacting system, leading to a highly ordered transition state and, consequently, high diastereoselectivity. The resulting cyclized products can be further manipulated, and the chiral auxiliary can be cleaved, making this a valuable strategy for the synthesis of optically active nitrogen-containing heterocyclic compounds. nih.gov

Table 1: Asymmetric 6π-Azaelectrocyclization of Trienals with 7-Alkyl-cis-1-amino-2-indanols nih.gov

| Entry | Trienal Substrate (R¹) | Chiral Amine (R²) | Conditions | Yield (%) | Diastereoselectivity (ds) |

| 1 | Phenyl | Isopropyl | Benzene, 60 °C, 24 h | 92 | >99:1 |

| 2 | 2-Furyl | Isopropyl | Benzene, 60 °C, 24 h | 95 | >99:1 |

| 3 | 2-Thienyl | Isopropyl | Benzene, 60 °C, 24 h | 93 | >99:1 |

| 4 | n-Propyl | Isopropyl | Benzene, 60 °C, 24 h | 88 | >99:1 |

| 5 | Phenyl | Methyl | Benzene, 60 °C, 24 h | 85 | 97:3 |

Phosphinite Derivatives for Organocatalysis

Phosphinite derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol have emerged as effective organocatalysts for enantioselective acylation reactions. Specifically, an N,N-dimethyl cis-aminoindanol phosphinite derivative has demonstrated high efficacy in the asymmetric desymmetrization of meso-1,2-diols. nih.govacs.org This catalyst can be readily prepared in two steps from the commercially available (1S,2R)-aminoindanol. nih.govacs.org

In these reactions, the phosphinite derivative acts as a nucleophilic catalyst. The reaction of various meso-1,2-diols with an acylating agent, such as benzoic anhydride, in the presence of a catalytic amount of the chiral phosphinite, results in the formation of the corresponding monoester with high enantiomeric excess. nih.govacs.orgorganic-chemistry.org Research has shown that the catalyst loading can be as low as 5 mol% to achieve high yields and stereoselectivity. nih.govacs.org

The catalyst's effectiveness is attributed to its bifunctional nature, where the phosphinite group is believed to act as a Lewis base to activate the acylating agent. The chiral scaffold of the aminoindanol then creates a stereochemically defined environment that directs the acylation to one of the two enantiotopic hydroxyl groups of the meso-diol, leading to high enantioselectivity. organic-chemistry.org The reaction proceeds efficiently for a range of cyclic and acyclic meso-1,2-diols, affording the corresponding chiral monoesters in up to 95% enantiomeric excess (ee). nih.govacs.org

Table 2: Enantioselective Acylation of meso-1,2-Diols Catalyzed by an N,N-Dimethyl cis-Aminoindanol Phosphinite Derivative nih.govacs.orgorganic-chemistry.org

| Entry | Diol Substrate | Acylating Agent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | cis-1,2-Cyclohexanediol | Benzoic Anhydride | 5 | 98 | 93 |

| 2 | cis-1,2-Cyclopentanediol | Benzoic Anhydride | 5 | 95 | 78 |

| 3 | meso-1,2-Diphenylethane-1,2-diol | Benzoic Anhydride | 5 | 99 | 95 |

| 4 | meso-2,3-Butanediol | Benzoic Anhydride | 5 | 75 | 89 |

| 5 | meso-1,3-Diphenylpropane-1,3-diol | Benzoic Anhydride | 10 | 60 | 65 |

Application in Asymmetric Catalysis

Development of Chiral Ligands

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serves as a precursor for several classes of highly effective chiral ligands. sigmaaldrich.com Its vicinal amino and hydroxyl groups provide convenient handles for incorporation into various ligand scaffolds. The conformational constraint of the indane framework is a key advantage over more flexible amino alcohols like phenylglycinol, as it reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.gov This amino alcohol has been successfully employed in synthesizing ligands for asymmetric hydrogenations, acylations, and various carbon-carbon bond-forming reactions. nih.govorganic-chemistry.org

A significant application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is in the preparation of oxazaborolidine catalysts. researchgate.netsigmaaldrich.com These catalysts, often generated in situ by reacting the amino alcohol with a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.govorganic-chemistry.orgwikipedia.org The reaction, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, relies on the formation of a chiral complex that coordinates with both the borane reducing agent and the ketone substrate, facilitating a highly enantioselective hydride transfer. wikipedia.org

Oxazaborolidine catalysts derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol have demonstrated high efficacy in the enantioselective reduction of a wide range of aromatic ketones. sigmaaldrich.comnih.gov Studies have shown that these in situ generated catalysts can provide chiral alcohols with high yields and excellent enantiomeric excess (ee). ijprs.com For example, the reduction of various substituted acetophenones using a catalyst system generated from (1S,2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium (B224687) borohydride, and methyl iodide has been reported to yield the corresponding (R)-1-phenylethanol derivatives with up to 96% ee. ijprs.com The specific conditions and the nature of the borane source can be tuned to optimize the stereochemical outcome for different substrates. nih.govijprs.com

| Substrate (Ar-CO-CH₃, Ar=) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|

| Phenyl | 94 | R |

| 2-Methylphenyl | 96 | R |

| 3-Methylphenyl | 95 | R |

| 4-Methylphenyl | 94 | R |

| 4-Methoxyphenyl | 92 | R |

| 4-Chlorophenyl | 93 | R |

| 4-Bromophenyl | 94 | R |

This table presents data on the enantioselective reduction of various aromatic ketones using an in situ generated oxazaborolidine catalyst derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol. Data sourced from Ismail, I. M., et al. (2018). ijprs.com

The performance of oxazaborolidine catalysts is highly dependent on the structure of the chiral amino alcohol precursor. Catalysts derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol are often more efficient than those derived from other chiral 1-amino-2-alcohol structures, such as acyclic analogues. nih.gov The enhanced performance is attributed to the conformationally rigid indane skeleton. nih.govnih.gov This rigidity helps to create a more defined and sterically hindered pocket in the catalyst-substrate complex, which more effectively blocks one face of the ketone from the attack of the reducing agent, thereby leading to higher enantioselectivity. nih.govresearchgate.net While structurally related to phenylglycinol, the constrained nature of the aminoindanol (B8576300) provides a distinct advantage in many asymmetric transformations. nih.gov

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a key precursor for the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. nih.govnih.gov These ligands, which feature two chiral oxazoline (B21484) rings connected by a linker, are among the most versatile and widely used in asymmetric catalysis. acs.org The synthesis typically involves the condensation of the amino alcohol with a dicarboxylic acid derivative, such as diethyl malonimidate dihydrochloride, followed by cyclization. nih.gov The resulting indane-fused BOX ligands (often called IndaBOX) form stable chelate complexes with various metal ions, creating potent chiral Lewis acid catalysts. nih.gov

Copper(II) complexes of BOX ligands derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol are powerful catalysts for enantioselective Diels-Alder reactions. researchgate.net The complex formed between the IndaBOX ligand and copper(II) triflate (Cu(OTf)₂) acts as a chiral Lewis acid, activating the dienophile towards cycloaddition with a diene. organic-chemistry.org This catalytic system has proven effective for various diene and dienophile combinations, affording dihydropyran and cyclohexene (B86901) derivatives in high yields with excellent levels of diastereo- and enantioselectivity. organic-chemistry.orgnih.gov The stereochemical outcome is dictated by the coordination of the dienophile to the chiral copper complex, which effectively shields one face of the dienophile from the approaching diene. nih.gov

Beyond copper-catalyzed Diels-Alder reactions, BOX ligands derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol are employed in a broad spectrum of reactions catalyzed by other Lewis acids and transition metals. utexas.edu Metal complexes of these ligands can catalyze a variety of transformations, including Friedel-Crafts reactions, aldol (B89426) reactions, Henry reactions, and various cyclopropanation and carbon-heteroatom bond-forming reactions. nih.govutexas.edursc.org The specific choice of metal and reaction conditions allows for the catalysis of a diverse range of asymmetric transformations, highlighting the versatility of the IndaBOX ligand scaffold. nih.govnih.govmdpi.com

Pyridine-Bis(oxazoline) (PyBOX) Ligands

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a crucial component in the synthesis of a class of privileged C2-symmetric ligands known as Pyridine-Bis(oxazoline) or PyBOX ligands. nih.govmdpi.com These ligands contain two chiral oxazoline rings connected by a pyridine (B92270) spacer. wikipedia.org The synthesis typically involves the condensation of the amino alcohol with a pyridine dicarbonyl derivative, followed by cyclization to form the two oxazoline rings. wikipedia.org

The indane motif derived from the aminoindanol imparts significant structural rigidity to the resulting ligand, often referred to as an inda(box) ligand. nih.gov This rigidity is advantageous in asymmetric catalysis as it can lead to more defined and effective chiral environments around the metal center, enhancing enantioselectivity in catalytic transformations. nih.gov PyBOX ligands, including those derived from cis-1-amino-2-indanol, form tridentate complexes with various metals and have been successfully applied in numerous asymmetric catalytic reactions. nih.gov

Dimeric Chiral Cu(II)-Amino Alcohol Based Complexes

Researchers have synthesized a series of chiral dimeric ligands by reacting amino alcohols, including the enantiomer (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, with (S)-1,1′-bi(2-naphthol)-bis-aldehyde. rsc.org These ligands, upon complexation with copper(II) salts, form dimeric chiral Cu(II) complexes that serve as effective catalysts in asymmetric synthesis. rsc.org

The in situ generated dimeric chiral Cu(II) complexes derived from ligands incorporating the aminoindanol scaffold have demonstrated high efficacy in catalyzing the asymmetric aza-Henry (or nitro-Mannich) reaction. rsc.org This reaction involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine, which is a valuable synthetic intermediate.

Specifically, these copper complexes catalyze the reaction between various N-tosylimines (N-Ts imines) and nitroalkanes at room temperature. rsc.org The reactions proceed to afford the desired aza-Henry products in good yields, often around 80% with respect to the imine. rsc.org When reacting with nitromethane, these catalysts achieve excellent levels of enantioselectivity. rsc.org

A key feature of the dimeric chiral Cu(II) complexes is their ability to induce high stereocontrol. In the aza-Henry reaction with nitromethane, the resulting β-nitroamine products are formed with excellent enantioselectivity, achieving enantiomeric excess (ee) values greater than 99%. rsc.org Furthermore, with other nitroalkanes like nitroethane, the reaction yields highly syn-selective products with outstanding enantioselectivity. rsc.org

The practical utility of these catalysts is enhanced by their stability and recyclability. Studies have shown that the dimeric chiral Cu(II) complex can be expediently recycled and reused multiple times without a significant loss of performance. rsc.org This recyclability was demonstrated at the gram scale, highlighting the potential for larger-scale synthetic applications. rsc.org

| Catalyst System | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) |

| Dimeric Chiral Cu(II) Complex | N-Ts Imines | Nitromethane | ~80 | >99 |

| Dimeric Chiral Cu(II) Complex | N-Ts Imines | Nitroethane | Good | High (syn-selective) |

Aminophosphinite Derivatives as Organocatalysts

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol can be readily converted into aminophosphinite derivatives that function as effective bifunctional organocatalysts. organic-chemistry.orgacs.org A notable example, an N,N-dimethyl cis-aminoindanol phosphinite derivative, is synthesized in a high-yielding two-step process from the commercially available aminoindanol. acs.org This catalyst is a relatively stable crystalline solid that can be purified by standard column chromatography. acs.org In this catalytic system, the phosphinite group is believed to act as a Lewis base to activate the acylating agent, while the amino group may act as a Brønsted base. acs.org

The aminophosphinite derivatives have proven to be highly effective catalysts for the enantioselective acylation of diols. nih.gov This reaction is a powerful tool for the kinetic resolution of racemic diols or the desymmetrization of meso compounds. The catalyst demonstrates high reactivity and stability, enabling these transformations under optimized conditions. organic-chemistry.org

A significant application of these aminophosphinite organocatalysts is in the asymmetric desymmetrization of meso-1,2-diols. acs.org This process involves the selective acylation of one of the two enantiotopic hydroxyl groups of the symmetrical diol, yielding a chiral monoester. Using the catalyst derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, the corresponding monoesters can be obtained with high yields and high enantioselectivity. organic-chemistry.org

Under optimized conditions, which include conducting the reaction in toluene (B28343) at 0°C with a catalyst loading of 5 mol%, the desymmetrization of various meso-1,2-diols has been achieved with enantiomeric excesses of up to 95%. organic-chemistry.orgnih.gov

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| meso-1,2-Diols | 5 | Toluene | 0 | up to 95 |

Ligand Components in Specific Catalytic Reactions

Derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol are employed as ligands that coordinate to a metal center, forming a chiral catalyst. This complex then orchestrates the approach of reactants, favoring the formation of one enantiomer over the other.

A review of the scientific literature did not yield specific examples of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol being utilized as a ligand component for chromium-catalyzed asymmetric ene reactions.

A comprehensive literature search did not provide specific instances of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serving as a ligand in chromium-catalyzed inverse-demand hetero-Diels-Alder reactions. While the compound is known to be a precursor for ligands in other Diels-Alder reactions, its application in this specific chromium-catalyzed variant is not documented in the reviewed sources. rsc.org

An extensive search of published research did not identify specific applications of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as a ligand for magnesium-catalyzed conjugate addition reactions.

Catalyst for Stereoselective Asymmetric 6π-Azaelectrocyclization

Derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol have proven to be highly effective as chiral auxiliaries for guiding stereoselective asymmetric 6π-azaelectrocyclization. nih.gov Specifically, (-)-7-alkyl-cis-1-amino-2-indanol derivatives, acting as novel chiral amines, react with (E)-3-carbonyl-2,4,6-trienal compounds to achieve this transformation with a high degree of generality and stereoselectivity. nih.govresearchgate.net

This methodology has been successfully applied to the formal synthesis of optically active 20-epiuleine. nih.govresearchgate.net A key feature of this process is the efficient removal of the chiral auxiliary from the cyclized products, which can be achieved under remarkably mild conditions using manganese dioxide oxidation. nih.gov

| Reactants | Chiral Auxiliary | Key Outcome | Application Example | Source |

|---|---|---|---|---|

| (E)-3-carbonyl-2,4,6-trienal compounds | (-)-7-Alkyl-cis-1-amino-2-indanol derivatives | Highly stereoselective asymmetric 6π-azaelectrocyclization | Formal synthesis of optically active 20-epiuleine | nih.govresearchgate.net |

Role in Chiral Lewis Acid Catalysis

The amino and hydroxyl groups of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol provide two points of coordination, making it an effective scaffold for building chiral ligands for Lewis acid catalysis. When coordinated with a metal ion, the resulting complex can activate substrates and control the facial selectivity of nucleophilic attack.

A significant application of this compound is in highly enantioselective and regioselective chiral Lewis acid-catalyzed tandem reactions. Specifically, it is used in a tandem Friedel-Crafts/lactonization reaction that provides direct access to 3-hydroxy-3-trifluoromethyl benzofuran-2-ones. This process is notable for its high efficiency, achieving excellent yields and outstanding levels of enantiomeric excess.

| Reaction Type | Product Class | Achieved Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Tandem Friedel-Crafts/Lactonization | 3-hydroxy-3-trifluoromethyl benzofuran-2-ones | Up to 94% | Up to >99% | acs.org |

Application in Electrooxidation of Alcohols

A thorough review of scientific literature reveals no specific studies or data on the application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as a chiral ligand or catalyst in the electrooxidation of alcohols.

While the broader class of amino alcohols has been investigated for various catalytic applications, research into the electrocatalytic oxidation of alcohols has focused on other specific structures. For context, its enantiomer, (1R,2S)-cis-1-amino-2-indanol , has been utilized as a ligand in a ruthenium-based complex for the electrooxidation of methanol (B129727). stanford.edunih.gov In that research, the complex formed with the (1R,2S) isomer was physisorbed onto graphite (B72142) electrodes and was shown to be an active electrocatalyst for the four-electron oxidation of methanol to formate. stanford.edunih.gov

However, due to the principles of stereoisomerism, where enantiomers can exhibit different catalytic activities and selectivities, these findings for the (1R,2S) isomer cannot be extrapolated or directly attributed to the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol isomer.

Consequently, there are no detailed research findings or data tables to present for the specific application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in the electrooxidation of alcohols.

Medicinal Chemistry and Biological Research Applications

Precursor in HIV Protease Inhibitor Synthesis

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as (1S,2R)-aminoindanol, is a pivotal intermediate in the synthesis of potent inhibitors targeting the protease of the human immunodeficiency virus (HIV). tubitak.gov.tr The development of efficient synthetic routes to produce this amino alcohol with high optical purity has been a significant focus of chemical research, as its specific stereochemistry is crucial for the efficacy of the final drug. tubitak.gov.trtubitak.gov.tr Several synthetic strategies have been developed, often starting from indanone or indene (B144670), to prepare the optically pure (1S,2R)-aminoindanol required for these complex syntheses. tubitak.gov.trnih.govnih.gov

The most prominent application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is its role as a core structural component of Indinavir, an HIV-1 protease inhibitor marketed under the trade name Crixivan®. nih.govchemicalbook.com Indinavir was a key component of highly active antiretroviral therapy (HAART) used to treat HIV/AIDS. nih.gov The synthesis of Indinavir involves coupling the (1S,2R)-aminoindanol fragment with other complex moieties, including a piperazine (B1678402) derivative. nih.govgoogle.com The aminoindanol (B8576300) part of the molecule plays a crucial role in binding to the active site of the viral protease. nih.gov

| Fragment | Starting Material | Reference |

|---|---|---|

| (-)-cis-(1S,2R)-1-aminoindan-2-ol | Indene | nih.gov |

| Piperazine Moiety | (S)-2-piperazinecarboxylic acid | nih.govarkat-usa.org |

| Hydroxyethylene Isostere | (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone | nih.gov |

The precise three-dimensional arrangement, or stereoconformation, of the atoms in (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is absolutely essential for the therapeutic activity of Indinavir. tubitak.gov.tr The cis relationship between the amino group at position 1 and the hydroxyl group at position 2, along with the specific (1S,2R) absolute configuration, ensures that the inhibitor fits correctly into the C2-symmetric active site of the HIV-1 protease. diva-portal.orgnih.gov This specific orientation allows for critical hydrogen bonding and van der Waals interactions between the inhibitor and the amino acid residues of the enzyme, such as the catalytic aspartate residues (Asp25 and Asp25'). nih.gov Any deviation from this stereochemistry leads to a dramatic loss of inhibitory potency, highlighting the high degree of stereochemical sensitivity in the enzyme-inhibitor interaction. nih.gov

Research in Antimalarial Agents

While the primary application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is in HIV therapy, amino alcohols as a chemical class are of interest in the development of antimalarial agents. nih.gov These compounds can target essential enzymes in the Plasmodium falciparum parasite, the causative agent of the most severe form of malaria. nih.gov

Plasmepsins, particularly Plasmepsin II, are aspartyl proteases that the malaria parasite uses to digest hemoglobin and are considered promising targets for antimalarial drugs. nih.govresearchgate.net Research into inhibitors for these enzymes is ongoing, with various molecular scaffolds being investigated to achieve potent and selective inhibition. researchgate.net However, based on the available scientific literature, there is no specific mention of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol being used in conjunction with mannitol-based scaffolds for the inhibition of Plasmepsin II.

Potential Neuroprotective Properties

The investigation into the potential neuroprotective properties of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is not documented in the current body of scientific literature found. While various compounds are studied for their ability to protect nerve cells from damage, specific research focusing on this particular aminoindanol derivative for neuroprotective applications has not been reported.

Synthesis of Heterocyclic Compounds as Antiviral Agents

Beyond its direct incorporation into Indinavir, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is utilized as a chiral building block for the synthesis of other novel heterocyclic compounds with potential antiviral activities. chemicalbook.comnih.gov Heterocyclic compounds form the basis of a vast number of pharmaceuticals, including many antiviral drugs. nih.govmdpi.com

In one study, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol and its enantiomer were used to synthesize a series of new chiral purinyl and 8-azapurinyl carbanucleoside derivatives. nih.gov These novel compounds were then evaluated for their antiviral activity against a range of viruses.

| Virus Target | Cell Line | Finding | Reference |

|---|---|---|---|

| Hepatitis B virus (HBV) | HepG2 2.2.15 | Three compounds showed inhibition of HBsAg levels comparable to the reference drug, lamivudine. | nih.gov |

| Herpes simplex virus type 1 (HSV-1) | Vero | Compounds were evaluated for antiviral activity. | nih.gov |

| Bovine viral diarrhea virus (BVDV) | MDBK | One chloropurinyl nucleoside derived from cis-1-amino-2-indanol showed cytotoxicity, suggesting potential for anticancer agent development. | nih.gov |

This research demonstrates the utility of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as a scaffold for generating new chemical entities with diverse biological potential. nih.gov

Development of Drugs Targeting Specific Biological Pathways

The rigid, conformationally constrained structure of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol makes it a valuable chiral building block in medicinal chemistry for the synthesis of complex molecules with specific stereochemistry, which is often crucial for therapeutic activity. nih.govresearchgate.net Its utility has been demonstrated in the development of drugs that target key biological pathways, including those involving enzymes and neurotransmitter receptors.

Neurotransmitter Receptors

While direct application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol itself as a primary pharmacophore targeting neurotransmitter receptors is not extensively documented in publicly available research, its structural analogs have been investigated for their interaction with these biological targets. For instance, research on 2-aminoindan (B1194107) and its ring-substituted derivatives has shown interaction with plasma membrane monoamine transporters—specifically the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov These transporters are critical in regulating neurotransmitter levels in the synapse and are important targets for drugs treating psychiatric and neurological disorders.

Furthermore, these 2-aminoindan derivatives have demonstrated binding affinity for α2-adrenergic receptors. nih.gov The parent compound, 2-aminoindan, showed a notable affinity for α2C receptors. nih.gov These findings suggest that the aminoindan scaffold, of which (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a specific stereoisomer, can be a foundational structure for developing agents that modulate the activity of various neurotransmitter systems. The specific stereochemistry of the title compound, with its defined spatial arrangement of the amino and hydroxyl groups, is critical for precise molecular recognition at receptor binding sites.

Enzymes

A significant application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in drug development is its role as a key chiral intermediate in the synthesis of enzyme inhibitors. nih.govresearchgate.net One of the most prominent examples is its incorporation into the structure of Indinavir (Crixivan®), a potent inhibitor of the human immunodeficiency virus (HIV) protease. researchgate.netmdpi.com HIV protease is an essential enzyme for the replication cycle of the virus, and its inhibition prevents the maturation of new, infectious virions.

The synthesis of Indinavir relies on the specific stereochemistry of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol to establish the correct three-dimensional structure required for high-affinity binding to the active site of the HIV protease. nih.govresearchgate.net The aminoindanol moiety itself serves as a crucial part of the inhibitor's structure, contributing to the necessary interactions with the enzyme. nih.gov The development of Indinavir was a landmark in the treatment of AIDS, and the use of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in its synthesis highlights the compound's importance in targeting specific enzymes for therapeutic intervention. nih.govmdpi.com

Research into Indanyl Nucleoside Analogues

Researchers have explored the synthesis of novel indanyl nucleoside analogues using cis-aminoindanol as a starting material, investigating their potential as antiviral agents. These studies provide insight into how the indane scaffold can be used to create new classes of molecules with potential therapeutic value.

Biological Evaluation on Hepatitis C Virus (HCV) Replicon

In one study, novel purinyl- and 8-azapurinyl-carbanucleoside derivatives were synthesized from a racemic mixture of cis-2-amino-1-indanol. The antiviral activity of these compounds was evaluated in vitro using a Hepatitis C Virus (HCV) replicon cell line (Huh7.5 SG). The results were unexpected; instead of inhibiting viral replication, all the synthesized indanyl nucleoside analogues promoted an increase in the HCV genotype 1b viral load.

| Compound | Description | Effect on HCV Replication |

| Indanyl Nucleoside Analogue 1 | Purinyl-carbanucleoside derivative | Promotion |

| Indanyl Nucleoside Analogue 2 | 8-Azapurinyl-carbanucleoside derivative | Promotion |

| Indanyl Nucleoside Analogue 3 | Triazolyl analogue | Promotion |

This table is based on qualitative descriptions from the research and does not represent quantitative data.

Mechanistic Studies on HCV Replication Enhancement

Further investigation was conducted to understand the structural basis for the observed enhancement of HCV replication. The study considered that the cis-2-amino-1-indanol moiety is a common structural feature in all the tested nucleoside analogues. When cis-2-amino-1-indanol itself was tested, it also promoted an increase in viral replication, although to a lesser extent than the full nucleoside analogues. This suggests that the indanol portion of the molecules plays a role in this biological effect. While the precise mechanism was not fully elucidated, these findings indicate that the indanyl group can interact with cellular or viral components in a way that facilitates HCV replication, a counterintuitive result that opens new avenues for studying the virus-host interaction.

Biochemical Reagent in Life Science Research

Beyond its direct use in drug synthesis, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a widely utilized biochemical reagent in life science research, primarily due to its utility as a chiral auxiliary. nih.govnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic process to control the stereochemical outcome of a reaction, and is then typically removed. wikipedia.org

The conformational rigidity of the cis-aminoindanol structure makes it an effective tool for inducing asymmetry in various chemical transformations. nih.govnih.gov It has been successfully employed in a range of asymmetric reactions, including:

Aldol (B89426) reactions nih.gov

Diels-Alder reactions nih.gov

Asymmetric reductions of ketones nih.govsigmaaldrich.com

Diastereoselective enolate alkylations nih.gov

By using (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as a chiral auxiliary, chemists can synthesize complex, enantiomerically pure molecules that are essential for research in medicinal chemistry and other life science disciplines. nih.govnih.gov Its availability in both enantiomeric forms further enhances its utility, allowing for the selective synthesis of either enantiomer of a target molecule. nih.gov

Chiral Resolving Agent for Racemic Substrates

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a valuable chiral resolving agent, a compound used to separate enantiomers from a racemic mixture. Its efficacy stems from its ability to form diastereomeric salts with racemic acids, which can then be separated based on their differing physical properties, such as solubility. nih.gov This method of resolution is a cornerstone in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net

Racemic Carboxylic Acids

The primary application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as a resolving agent is in the separation of racemic carboxylic acids. nih.gov This process involves the reaction of the racemic acid with the single enantiomer of the aminoindanol, which acts as a chiral base. This acid-base reaction results in the formation of a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. rsc.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. nih.gov

The effectiveness of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in resolving chiral acids is demonstrated by its successful application to a variety of commercially significant compounds. These include non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen, flurbiprofen, and ibuprofen, as well as other important chiral acids like tetrahydrofuran-2-carboxylic acid and cyclohexylphenyl glycolic acid. nih.gov

A specific example of this application is the resolution of racemic cyclohexylphenyl glycolic acid. In a documented procedure, a mixture of racemic cyclohexylphenyl glycolic acid and (1S,2R)-cis-1-aminoindan-2-ol was dissolved in a heated solvent mixture of ethyl acetate (B1210297) and ethanol. Upon cooling, the diastereomeric salt of the (R)-enantiomer of the acid with the resolving agent crystallized from the solution. This solid was collected by filtration and analysis showed a diastereomeric excess of 98.6% for the (R)-cyclohexylphenyl glycolic acid salt. nih.gov

The choice of solvent is crucial in the fractional crystallization process, as it can significantly influence the solubility difference between the diastereomeric salts. nih.gov For instance, in the resolution of ketoprofen, a large difference in solubility between the diastereomeric salts was observed in various solvents, highlighting the importance of solvent screening for optimizing the separation. nih.gov

An important consideration for the industrial application of a chiral resolving agent is its recoverability and potential for reuse. After the liberation of the chiral acid, the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol can be recovered from the aqueous phase, for example, as its sulfate (B86663) salt. The free base can then be regenerated by treatment with a strong base, such as sodium hydroxide, allowing for its recycling in subsequent resolution processes. This has been demonstrated with high recovery rates, making the process more economical and sustainable for large-scale applications. nih.gov

Table 1: Examples of Racemic Carboxylic Acids Resolved with (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

| Racemic Carboxylic Acid | Application/Significance | Reference |

|---|---|---|

| Ketoprofen | Non-steroidal anti-inflammatory drug | nih.gov |

| Flurbiprofen | Non-steroidal anti-inflammatory drug | nih.gov |

| Ibuprofen | Non-steroidal anti-inflammatory drug | nih.gov |

| Tetrahydrofuran-2-carboxylic acid | Chiral building block | nih.gov |

| Cyclohexylphenyl glycolic acid | Chiral intermediate | nih.gov |

Secondary Alcohols

The resolution of racemic secondary alcohols is a critical process in medicinal chemistry, as the stereochemistry of alcohol moieties in drug molecules can significantly impact their pharmacological activity. The most common method for resolving racemic alcohols is through their conversion into a mixture of diastereomers. rsc.org This is typically achieved by reacting the alcohol with an enantiomerically pure chiral carboxylic acid to form diastereomeric esters. researchgate.net These esters, having different physical properties, can then be separated by methods such as crystallization or chromatography. rsc.org Subsequent hydrolysis of the separated esters yields the resolved, enantiomerically pure alcohols. researchgate.net

Spectroscopic and Computational Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for elucidating molecular structures and studying dynamic processes in solution. For the chiral compound (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, NMR studies have been particularly insightful, focusing on its application in chiral recognition and for monitoring the progress of chemical reactions.

Thiourea derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol have been investigated as effective chiral solvating agents (CSAs). nih.gov CSAs are chiral molecules that are simply mixed with a racemic or enantiomerically enriched substrate in an NMR tube. nih.govacs.orgunipi.it They interact non-covalently with the enantiomers of the substrate to form transient diastereomeric complexes, known as solvates. nih.gov These diastereomeric solvates exhibit distinct NMR signals, allowing for the differentiation and quantification of the individual enantiomers. nih.govsemanticscholar.org

The thiourea derivative of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol has demonstrated efficacy as a CSA for the enantiodiscrimination of derivatized amino acids using NMR spectroscopy. nih.gov Specifically, it is effective for N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. nih.gov The DNB group is advantageous because its aromatic protons resonate in a spectral region that is typically free from the signals of the CSA, making them excellent probes for detecting and quantifying the enantiomers. unipi.it Furthermore, the DNB moiety can engage in π-π stacking interactions, which helps to stabilize the diastereomeric solvates and enhance the differentiation of NMR signals. unipi.itsemanticscholar.org This method allows for the analysis of amino acids with either free or derivatized carboxyl functions. nih.gov

| Amino Acid Derivative Type | CSA | Key Interaction | NMR Observation |

|---|---|---|---|

| N-3,5-dinitrobenzoyl (DNB) derivatives | Thiourea derivative of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | Non-covalent formation of diastereomeric solvates | Differentiation of NMR signals for each enantiomer |

For amino acid derivatives that have free carboxyl groups, a base additive is required to achieve efficient enantiodiscrimination in solvents like chloroform-d (CDCl₃). nih.gov Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and N,N-dimethylpyridin-4-amine (DMAP) are used for this purpose. nih.govacs.orgunipi.it The primary role of these bases is twofold: they solubilize the amino acid derivatives in the NMR solvent and they actively mediate the interaction between the CSA and the substrate. nih.govacs.orgunipi.it This mediation is crucial for forming the diastereomeric complexes that lead to the differentiation of NMR signals. nih.gov

The mechanism of chiral discrimination in these ternary systems (CSA/substrate/base) has been thoroughly investigated. nih.gov NMR titration experiments are employed to determine the complexation stoichiometry and the association constants (Kₐ) of the diastereomeric solvates. By monitoring the chemical shift changes of specific protons upon addition of the CSA to the substrate, it is possible to ascertain the binding ratio between the components and the strength of their interaction. This quantitative analysis is fundamental to understanding the efficiency of the chiral recognition process. nih.govacs.orgunipi.it

| Parameter | Method of Determination | Significance |

|---|---|---|

| Complexation Stoichiometry | NMR Titration (e.g., Job's plot) | Reveals the binding ratio of CSA to substrate enantiomers. |

| Association Constants (Kₐ) | Non-linear fitting of chemical shift data from NMR titration | Quantifies the stability of the diastereomeric complexes. |

The structural and stereochemical characteristics of the diastereomeric solvates formed between the CSA and the enantiomeric substrates are also elucidated using advanced NMR techniques, such as 2D NMR (NOESY/ROESY). These experiments provide information about the spatial proximity of protons in the complex, allowing for the construction of a 3D model of the intermolecular interactions. This detailed structural insight helps to explain the observed differences in chemical shifts and is crucial for rationalizing the mechanism of enantiodiscrimination. nih.gov

¹H NMR spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real-time. magritek.comasahilab.co.jp This method provides both structural and quantitative information about the different chemical species present in a reaction mixture, including reactants, intermediates, and products. magritek.com By acquiring spectra at regular intervals, chemists can track the conversion of starting materials and the formation of products over time. researchgate.net The integrals of characteristic peaks in the ¹H NMR spectrum are directly proportional to the concentration of the corresponding species, allowing for the determination of reaction kinetics and endpoints. magritek.comasahilab.co.jp This approach can be applied to reactions involving (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, for instance, in its synthesis or its conversion to derivatives.

| Time (min) | Integral of Reactant A Signal | Integral of Product B Signal | % Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 30 | 0.50 | 0.50 | 50% |

| 60 | 0.25 | 0.75 | 75% |

| 120 | 0.05 | 0.95 | 95% |

Use as a Chiral Solvating Agent (CSA) for Enantiodiscrimination

Computational Chemistry and Mechanistic Studies

Computational chemistry serves as a powerful tool for understanding the structure, stability, and reactivity of molecules at an atomic level. For a chiral compound like (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, computational methods are invaluable for analyzing its conformational preferences, elucidating its role in directing stereoselective reactions, and modeling its interactions with biological targets.

The conformational landscape of cyclic molecules like (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is critical to its function as a chiral auxiliary and ligand. The rigid bicyclic structure, which combines a benzene ring with a five-membered ring, significantly limits its conformational freedom. This inherent rigidity is considered a key advantage in asymmetric synthesis. nih.gov

Computational studies using quantum mechanical methods such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are employed to probe the subtle conformational details of such structures. While direct DFT and MP2 studies on (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol are not extensively detailed in the literature, analysis of a closely related isomer, cis-3-aminoindan-1-ol, provides significant insight into the governing principles. A conformational analysis of this isomer using DFT (B3LYP) and MP2 methods identified nine distinct conformational minima. nih.gov These conformers can interchange through two primary motions: the puckering of the five-membered ring and the internal rotation of the hydroxyl (-OH) and amino (-NH₂) groups. nih.gov

The stability of these conformers is largely dictated by the formation of intramolecular hydrogen bonds. Interactions such as O-H···π, N-H···π, N-H···O-H, and H-N···H-O are crucial for conformational stability. nih.gov For cis-3-aminoindan-1-ol, theoretical calculations demonstrated that the molecule predominantly exists in a single ring-puckering form that is stabilized by a strong hydrogen bond between the amino and hydroxyl groups. nih.gov These findings suggest that the conformational behavior of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is similarly dominated by the interplay between the puckered five-membered ring and the potential for intramolecular hydrogen bonding between the cis-oriented amino and hydroxyl groups, which locks the molecule into a well-defined, predictable conformation.

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a foundational building block for highly effective catalysts in asymmetric synthesis, most notably in the preparation of chiral oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. mdpi.comyoutube.com The predictable and high enantioselectivity of this reaction is explained by a well-established mechanistic model, supported by computational studies of the transition states.

The proposed mechanism for the CBS reduction involves several key steps:

Catalyst-Borane Complex Formation : The reaction begins with the coordination of borane (B79455) (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst. wikipedia.orgnrochemistry.com

Ketone Coordination : The activated catalyst then coordinates to the prochiral ketone. This coordination is stereodirecting; the ketone binds to the Lewis acidic endocyclic boron via its more sterically accessible lone pair of electrons. This orients the smaller substituent (Rs) away from the bulky group on the catalyst and positions the larger substituent (RL) in a pseudo-equatorial position to minimize steric clash. wikipedia.org

Hydride Transfer : The crucial hydride transfer occurs from the nitrogen-coordinated BH₃ molecule to the carbonyl carbon of the ketone. This proceeds through a highly organized, six-membered, chair-like transition state. nrochemistry.com The predefined geometry of this transition state ensures that the hydride is delivered to only one face of the ketone, thereby establishing the new stereocenter with high fidelity.

Product Release and Catalyst Regeneration : After the hydride transfer, the resulting alkoxyborane dissociates, and an intramolecular exchange reaction regenerates the oxazaborolidine catalyst, allowing it to enter the next catalytic cycle. youtube.com

The conformational rigidity of the indanol backbone in the catalyst is paramount. It ensures a well-defined chiral environment around the active site, which is essential for discriminating between the two faces of the prochiral ketone and achieving high levels of enantioselectivity.

The (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol scaffold is a critical pharmacophore in medicinal chemistry, most famously as a core component of the HIV-1 protease inhibitor, Indinavir (Crixivan®). nih.gov Researchers at Merck designed and synthesized numerous inhibitors incorporating this amino alcohol, which ultimately led to the development of this clinically effective drug for the treatment of AIDS. nih.gov Molecular modeling and docking studies have been instrumental in understanding how Indinavir, and by extension the aminoindanol (B8576300) moiety, interacts with its biological target.

Molecular docking simulations place Indinavir within the active site of the dimeric HIV-1 protease, where it acts as a competitive inhibitor by mimicking the transition state of the natural peptide substrate. nih.govmjbas.com The binding is characterized by a network of specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.

Key interactions identified through computational docking studies include:

Hydrogen Bonding : The hydroxyl group of the aminoindanol moiety and other functional groups in Indinavir form crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125, one from each monomer of the protease) and with backbone atoms of other residues like Gly27. nih.gov

Hydrophobic Interactions : The phenyl ring of the indane structure fits into a hydrophobic pocket of the enzyme, contributing significantly to the binding affinity.

The table below summarizes typical interactions observed in docking studies of Indinavir with the HIV-1 protease active site.

| Interacting Residue | Interaction Type | Indinavir Moiety Involved |

|---|---|---|

| Asp25 / Asp125 | Hydrogen Bond | Hydroxyl Group |

| Gly27 / Gly127 | Hydrogen Bond | Amide Backbone |

| Asp29 / Asp129 | Hydrogen Bond | Amide Backbone |

| Ile50 / Ile150 | Hydrophobic Interaction | Indane Ring |

| Val82 / Val182 | Hydrophobic Interaction | tert-Butyl Group |

These computational models demonstrate that the rigid, well-defined stereochemistry of the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol fragment is essential for orienting the other functional groups of the inhibitor to achieve optimal interactions with the protease active site, leading to potent inhibition of viral replication. nih.gov

Advanced Materials and Derivatization for Novel Applications

Incorporation into Functional Materials

The integration of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol into polymers and metal-organic frameworks (MOFs) is an area of growing interest. rsc.orgnih.gov When used as a monomer or a ligand, this compound can impart chirality and specific functionalities to the resulting macromolecular structure.

In the context of MOFs, amino-functionalized organic linkers are crucial for creating materials with tailored properties for applications such as selective gas adsorption or catalysis. mdpi.comresearchgate.net The amino group can serve as a basic site, enhancing interactions with acidic molecules like CO2, or as a point of attachment for post-synthetic modifications. rsc.orgmdpi.com By using a chiral linker like aminoindanol (B8576300), it is possible to construct chiral MOFs. These materials possess enantioselective recognition capabilities, making them promising for applications in asymmetric catalysis and the separation of chiral molecules. nih.gov The rigid indane backbone helps to create well-defined, porous structures with high thermal and chemical stability.

Similarly, this amino alcohol can be incorporated into polymer chains. The resulting chiral polymers can be used as catalysts in asymmetric synthesis or as specialized membranes for enantioselective separations. The specific stereochemistry of the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol units within the polymer backbone dictates the material's chiral recognition ability.

| Material Type | Role of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | Potential Application |

| Chiral Metal-Organic Frameworks (MOFs) | Chiral organic linker or strut | Asymmetric catalysis, Enantioselective separation |

| Chiral Polymers | Chiral monomer | Heterogeneous catalysis, Chiral membranes |

| Functionalized Resins | Ligand attached to a solid support | Metal ion scavenging, Asymmetric synthesis |

Surface Modification and Immobilization Studies

Immobilizing (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol or its derivatives onto solid surfaces is a key strategy for creating heterogeneous catalysts and stationary phases for chromatography. mdpi.com This approach combines the compound's inherent chirality and reactivity with the practical advantages of a solid support, such as ease of separation from the reaction mixture and potential for recyclability.

The most common substrate for immobilization is silica (B1680970) gel, owing to its high surface area, mechanical stability, and well-established surface chemistry. The surface of silica is typically functionalized with silane (B1218182) coupling agents to introduce reactive groups that can form covalent bonds with the amino or hydroxyl group of the aminoindanol molecule. For instance, silica can be treated with a chloropropyl-functionalized silane, and the resulting surface can react with the amino group of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol to form a stable secondary amine linkage.

These modified surfaces can be used directly as heterogeneous catalysts, for example, in asymmetric reductions or additions where the immobilized amino alcohol acts as a chiral ligand for a metal catalyst. This immobilization prevents the catalyst from leaching into the product stream and allows for continuous flow processes.

| Surface/Substrate | Immobilization Chemistry Example | Application |

| Silica Gel | Covalent bonding via silane coupling agents | Heterogeneous catalysis, Chiral stationary phases |

| Gold Nanoparticles | Thiol-gold self-assembly (using a derivatized aminoindanol) | Chiral sensing and detection |

| Polymer Beads | Covalent attachment to functionalized polystyrene | Solid-phase synthesis, Catalysis |

Development of Chiral Stationary Phases

The development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) is one of the most significant applications of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol. nih.govnih.gov This compound is a precursor for a class of "Pirkle-type" CSPs, which operate on the principle of forming transient, diastereomeric complexes with the enantiomers of an analyte. nih.gov The stability difference between these complexes allows for their separation. mdpi.com

To create a CSP, the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is typically derivatized to enhance its chiral recognition capabilities. A common modification involves reacting the amino group with an electron-deficient aromatic group, such as 3,5-dinitrobenzoyl chloride. This creates a derivative with strong π-acceptor properties. The resulting chiral selector is then covalently bonded to a support material, usually silica gel. researchgate.net

The chiral recognition mechanism of these CSPs involves a combination of intermolecular interactions:

π-π Interactions: Between the electron-deficient aromatic ring on the CSP and an electron-rich aromatic ring on the analyte.

Hydrogen Bonding: Involving the hydroxyl and amide groups on the CSP and suitable functional groups on the analyte.

Dipole-Dipole Interactions: Resulting from the polar functional groups present in both the selector and the selectand.

These phases have proven effective for the enantiomeric resolution of a wide range of compounds, including pharmaceuticals, agrochemicals, and other chiral molecules. chromsoc.jpnih.gov The selection of the appropriate mobile phase is critical for optimizing the separation, with normal-phase chromatography often providing the best results. uta.edusigmaaldrich.com

| CSP Derivative Type | Analytes Separated | Chromatographic Mode | Key Performance Aspects |

| 3,5-Dinitrophenylcarbamate | β-blockers, Non-steroidal anti-inflammatory drugs (NSAIDs) | Normal Phase HPLC | High selectivity (α) values, Good resolution (Rs) |

| N-(3,5-Dinitrobenzoyl) | Amino acid derivatives, various aromatic compounds | Normal Phase HPLC | Relies on π-π stacking and hydrogen bonding |